5-Acetyl-1,3-thiazole-4-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
5-acetyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)5-4(6(9)10)7-2-11-5/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMZJKREVGJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1,3-thiazole-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the cyclization of in situ formed hemiacetal with thioureas, which affords 2-aminothiazole-5-carboxylates .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Thiazoles can react in cycloadditions, but generally at high temperatures due to favorable aromatic stabilization of the reactant .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include thiourea, ethyl 4-bromo-3-oxopentanoate, and dimethyl acetylenedicarboxylate (DMAD). Reaction conditions often involve heating under reflux, the use of solvents such as ethanol, and the application of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with DMAD can lead to the formation of pyridine derivatives through a series of cycloaddition and ring-opening steps .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-Acetyl-1,3-thiazole-4-carboxylic acid and its derivatives have been investigated for their antimicrobial properties. Research indicates that thiazole derivatives exhibit substantial antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have shown minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus spp., demonstrating their potential as effective antimicrobial agents .
Antioxidant Properties
The compound also displays antioxidant activity, which is crucial for protecting cells from oxidative stress. The thiol group present in thiazole derivatives contributes to their ability to scavenge free radicals, making them promising candidates for developing antioxidant supplements in both human health and animal feed industries .
Agricultural Applications
Agrochemical Formulations
This compound is utilized in formulating agrochemicals aimed at enhancing plant health. Its derivatives have been incorporated into products designed to protect plants from various biotic and abiotic stresses. These compounds exhibit protective biological properties that help mitigate the effects of toxic substances and enhance detoxification processes in plants .
Pesticidal Activity
Research has demonstrated that thiazole derivatives can act as effective pesticides. Their ability to inhibit specific biological pathways in pests makes them valuable in developing eco-friendly pest control solutions. The synthesis of these compounds often involves environmentally friendly methods that reduce energy consumption and waste generation during production .
Material Science
Synthesis of Novel Materials
In material science, this compound serves as a precursor for synthesizing novel materials with unique properties. For example, its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical strength. These materials find applications in various industrial sectors, including packaging and construction .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives synthesized from this compound against common bacterial strains. The results indicated that certain derivatives exhibited MIC values significantly lower than conventional antibiotics, suggesting their potential as alternative therapeutic agents.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Derivative A | Staphylococcus aureus | 2.5 | 5 |
| Derivative B | Escherichia coli | 15 | 30 |
| Derivative C | Enterococcus faecalis | 10 | 20 |
Case Study 2: Agrochemical Development
In agricultural research, a formulation containing this compound was tested for its efficacy against a range of pests affecting crop yield. The results demonstrated a significant reduction in pest populations compared to untreated controls.
| Treatment | Pest Density (before) | Pest Density (after) | Reduction (%) |
|---|---|---|---|
| Control | 100 | 90 | - |
| Treatment A | 100 | 30 | 70 |
| Treatment B | 100 | 50 | 50 |
Mechanism of Action
The mechanism of action of 5-Acetyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives have been shown to inhibit key bacterial enzymes involved in peptidoglycan synthesis, leading to the disruption of bacterial cell wall integrity and ultimately resulting in bacterial cell death . The aromatic character of the thiazole ring, due to the delocalization of electrons, also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 5-acetyl-1,3-thiazole-4-carboxylic acid with structurally related thiazole-4-carboxylic acid derivatives:
*Calculated based on formula; †Estimated via analogous structures; ‡From .
Key Observations:
- Substituent Effects : The acetyl group in the target compound contrasts with methyl, phenyl, or chloro substituents in analogs, altering electronic properties (e.g., electron withdrawal vs. electron donation) and steric bulk.
- logP Trends : Compounds with aromatic substituents (e.g., 4-methylphenyl) exhibit higher logP values (~3.13), suggesting greater lipophilicity compared to the acetyl derivative (estimated logP ~1.5).
- Solubility: The carboxylic acid group at position 4 ensures moderate aqueous solubility across all analogs, though substituents like methoxy or amino groups may further modulate this .
Chemical Reactivity and Tautomerism
- Tautomerism: highlights tautomeric behavior in β-thioxoketones and related systems, where sulfur and oxygen atoms participate in keto-enol equilibria. The acetyl group in this compound may similarly enable tautomerism, influencing reactivity and binding interactions .
- Synthetic Accessibility : Compounds like 5-(indol-3-ylmethylene)thiazolidin-3-yl acetic acid derivatives are synthesized via condensation reactions with yields >83% , suggesting feasible routes for acetyl-substituted analogs.
Biological Activity
5-Acetyl-1,3-thiazole-4-carboxylic acid (ATCA) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the acetyl and carboxylic acid functional groups contributes to its reactivity and biological properties.
Biological Activities
1. Antimicrobial Properties
Research indicates that thiazole derivatives, including ATCA, exhibit significant antimicrobial activity. A study highlighted the compound's ability to inhibit various bacterial strains, suggesting a potential role as an antibacterial agent. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
2. Antioxidant Activity
ATCA has been investigated for its antioxidant properties. In vitro assays demonstrated its effectiveness in scavenging free radicals, which can contribute to oxidative stress-related diseases. The compound's structure allows it to interact with reactive oxygen species (ROS), thus providing a protective effect against cellular damage .
3. Anticancer Potential
Several studies have explored the anticancer effects of thiazole derivatives like ATCA. Notably, it has shown cytotoxic effects against various cancer cell lines. For instance, in a study assessing the compound's activity against prostate cancer cells, ATCA exhibited significant growth inhibition with an IC50 value of approximately 5 μM . This suggests that ATCA may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : ATCA may inhibit key enzymes involved in microbial metabolism or cancer cell growth. For example, its structural analogs have been shown to inhibit xanthine oxidase, an enzyme linked to oxidative stress .
- Cell Membrane Disruption : The compound's interaction with microbial cell membranes may lead to increased permeability and eventual cell lysis.
- Antioxidant Pathways : By scavenging free radicals, ATCA can mitigate oxidative stress pathways that lead to cellular damage and inflammation.
Case Studies and Research Findings
Future Directions
Given its promising biological activities, further research on this compound is warranted. Potential areas of exploration include:
- Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and selectivity against specific targets.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to assess safety and effectiveness.
- Combination Therapies : Exploring synergistic effects with existing antimicrobial or anticancer agents could enhance therapeutic outcomes.
Q & A
Q. What synthetic strategies are effective for preparing 5-acetyl-1,3-thiazole-4-carboxylic acid derivatives?
A common approach involves cyclocondensation of precursors like acetoacetate derivatives with thioureas or thioamides, followed by selective hydrolysis or oxidation. For example, analogous thiazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature to improve yields (typically 60–85%).
Q. Which analytical techniques are critical for characterizing thiazole-4-carboxylic acid derivatives?
Key methods include:
- HPLC : To assess purity (>97% as per commercial standards ).
- NMR spectroscopy : For structural confirmation (e.g., acetyl group resonance at δ 2.5–2.7 ppm in H NMR).
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated in LDH inhibitor studies .
- Mass spectrometry : Validates molecular weight (e.g., [M+H] peaks).
Q. How can researchers ensure reproducibility in synthesizing thiazole derivatives?
Standardize reaction parameters (e.g., stoichiometry, reflux duration) and purification steps (e.g., recrystallization solvents). For example, evidence from pyrazole-4-carboxylic acid synthesis highlights the importance of controlled hydrolysis (NaOH, 80°C, 4h) to avoid decarboxylation . Documenting intermediate characterization (e.g., melting points ) is also critical.
Advanced Research Questions
Q. What computational tools can predict the bioactivity of this compound analogs?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with targets like lactate dehydrogenase (LDH). For instance, thiazole-4-carboxylic acid derivatives bind to LDH’s active site via hydrogen bonding with Arg98 and hydrophobic interactions with Leu162, as validated by crystal structures (PDB: 5W8I) . Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., acetyl group’s electron-withdrawing effects) .
Q. How can conflicting bioassay data for thiazole derivatives be resolved?
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or stereochemical variations. Strategies include:
- Orthogonal assays : Compare enzyme inhibition (IC) with cellular activity (e.g., proliferation assays).
- Stereochemical analysis : Use chiral HPLC or circular dichroism to confirm enantiopurity, as racemic mixtures may obscure structure-activity relationships .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid ).
Q. What role does the acetyl group play in modulating pharmacokinetic properties?
The acetyl group enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability. However, it may reduce metabolic stability due to esterase susceptibility. Comparative studies with methyl or trifluoromethyl analogs (e.g., 2-ethoxy-4-methyl derivatives ) can quantify these effects via hepatic microsome assays.
Q. How can crystallographic data guide the design of thiazole-based inhibitors?
Crystal structures (e.g., PDB: 5W8I ) reveal key binding motifs:
- The thiazole ring’s sulfur interacts with Zn in metalloenzymes.
- The carboxylic acid group forms salt bridges with basic residues (e.g., Lys114 in LDH).
Modifications like fluorination (e.g., 5-(2-fluorophenyl) analogs ) can enhance binding affinity by 2–3-fold, as shown in SAR studies.
Methodological Considerations
Q. What are best practices for stability testing of thiazole-4-carboxylic acids?
Q. How to validate synthetic intermediates without commercial standards?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
